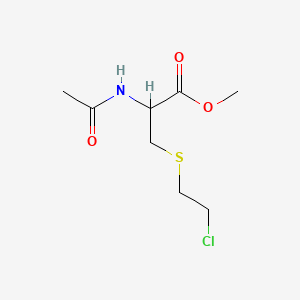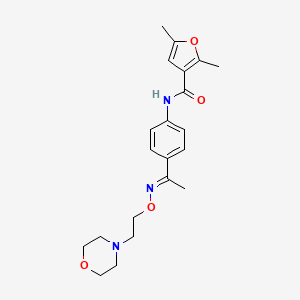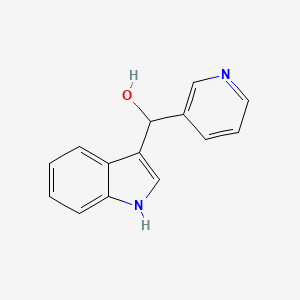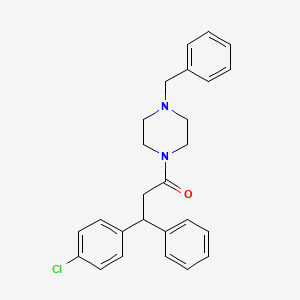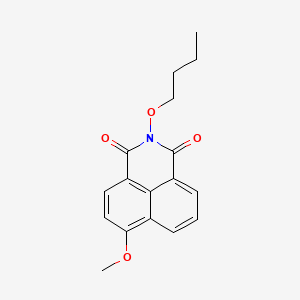
N-Butoxy-4-methoxynaphthoimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butoxy-4-methoxynaphthoimide is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.326 g/mol . It is also known by its systematic name, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butoxy-6-methoxy- . This compound is characterized by its unique structure, which includes a naphthoimide core substituted with butoxy and methoxy groups.
Vorbereitungsmethoden
The synthesis of N-Butoxy-4-methoxynaphthoimide typically involves the reaction of 4-methoxy-1,8-naphthalic anhydride with butylamine under controlled conditions . The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-Butoxy-4-methoxynaphthoimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthoimide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the butoxy or methoxy positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces naphthoimide derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Butoxy-4-methoxynaphthoimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: This compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: this compound is used in the development of dyes and pigments, as well as in the formulation of specialty coatings and materials.
Wirkmechanismus
The mechanism of action of N-Butoxy-4-methoxynaphthoimide involves its interaction with biological macromolecules such as DNA and proteins. It can intercalate into DNA strands, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it may interact with specific enzymes, altering their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
N-Butoxy-4-methoxynaphthoimide can be compared with other naphthoimide derivatives such as:
- N-Butoxy-4-butoxynaphthalimide
- N-Methoxy-4-methoxynaphthoimide
These compounds share a similar naphthoimide core but differ in their substituent groups. The unique combination of butoxy and methoxy groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
25826-31-7 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
2-butoxy-6-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17NO4/c1-3-4-10-22-18-16(19)12-7-5-6-11-14(21-2)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
AABXRMHVHPQKKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCON1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


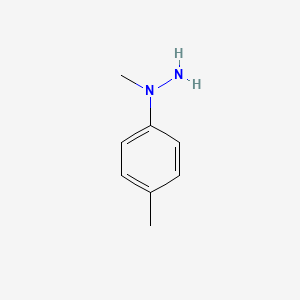
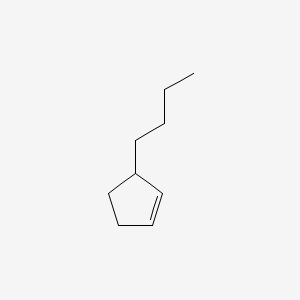
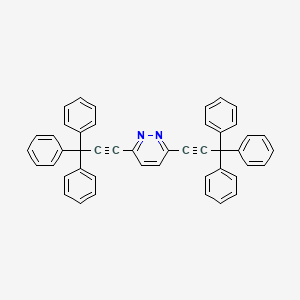
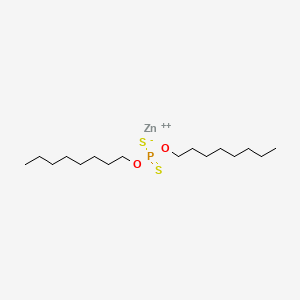
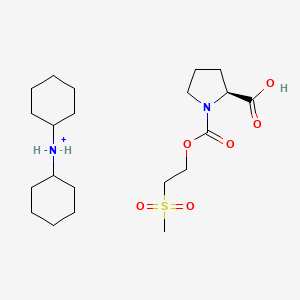
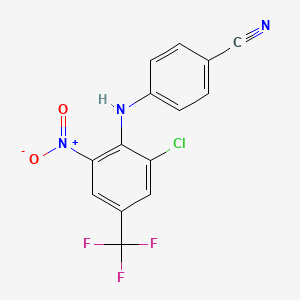
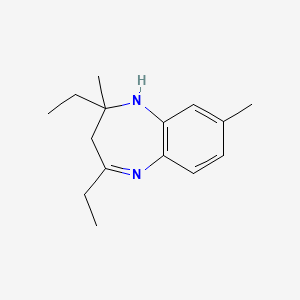
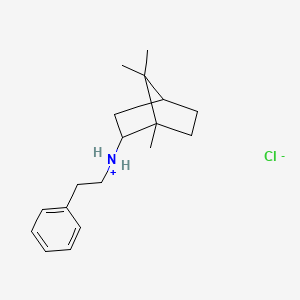
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
